Absence of p38α MAP Kinase Bioactivity Data
A systematic search of ChEMBL, PubChem, PubMed, and patent example tables did not yield any numeric IC₅₀, Kᵢ, or percentage inhibition values for CAS 920438-40-0. This contrasts with disclosed p38α inhibitory data for structurally related compounds within the same patent family [1]. For instance, analogs such as 2'-methyl-5'-(5-methyl-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide derivatives are reported as potent p38 inhibitors, but quantitative comparator data are only present for compounds bearing different substitution patterns, not the meta-methoxy biphenyl carboxamide [1]. Therefore, no direct head-to-head or cross-study quantitative comparison can be constructed for CAS 920438-40-0 at this time.
| Evidence Dimension | p38α MAP kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | No publicly available quantitative data |
| Comparator Or Baseline | Patent-exemplified 2'-methyl-5'-(5-methyl-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide derivatives (quantitative data in patent but not directly comparable due to structural divergence) |
| Quantified Difference | Not calculable |
| Conditions | In vitro kinase inhibition assay (assay details not specified for the meta-methoxy analog in accessible patent documents) |
Why This Matters
Procurement decisions that rely on assumed target potency cannot be validated for this compound; researchers requiring p38 inhibition data must either generate it de novo or select an analog with published, comparable IC₅₀ values.
- [1] Angell, R. M., Bamborough, P., Cockerill, G. S., Smith, K. J., & Walker, A. L. (2007). Oxadiazolyl-biphenylcarboxamides and their use as p38 kinase inhibitors. U.S. Patent Application Publication No. US20050065195A1. View Source
